molecular formula C23H26N2O3 B2941445 Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate CAS No. 1092345-82-8

Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate

Cat. No.: B2941445
CAS No.: 1092345-82-8
M. Wt: 378.472
InChI Key: TWDASWVLVYKBIM-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate is a benzoxazole-derived compound characterized by a 1,3-benzoxazole core substituted at the 5-position with an acetoxy group and at the 2-position with a 4-benzylpiperidinylmethyl moiety. Benzoxazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

methyl 2-[2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-27-23(26)15-19-7-8-21-20(14-19)24-22(28-21)16-25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14,18H,9-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDASWVLVYKBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the piperidine and benzoxazole moieties, ultimately leading to the formation of the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate involves its interaction with specific molecular targets and pathways. The benzoxazole and piperidine moieties may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole derivatives with variations in substituents at the 2- and 5-positions have been extensively studied. Below is a detailed comparison based on substituent effects, molecular properties, and reported bioactivities:

Substituent Variations and Molecular Properties

Compound Name Substituent at 2-Position Molecular Weight Key Features
Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate (Target) 4-Benzylpiperidinylmethyl Not explicitly stated Lipophilic 4-benzylpiperidine group may enhance membrane permeability.
Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate 4-Amino-3-fluorophenyl 300.284 Electron-withdrawing fluorine and amino group may influence receptor binding.
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate 3-Fluoro-4-nitrophenyl 330.27 Nitro group increases polarity, potentially affecting solubility.
Methyl 2-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetate Pyridin-3-yl 268.27 Pyridine ring introduces basicity and hydrogen-bonding capability.
2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid 4-Chlorophenyl Not explicitly stated Carboxylic acid group enhances solubility and ionic interactions.

Structural and Crystallographic Insights

While crystallographic data for the target compound are absent, benzoxazole derivatives often form hydrogen-bonded networks. For example, the title compound in exhibits planar benzoxadiazole rings stabilized by π-π interactions, a feature that may extend to structurally similar benzoxazoles.

Biological Activity

Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate (CAS Number: 1092345-82-8) is a compound of interest due to its potential biological activities. It belongs to the class of benzoxazolone derivatives, which have been noted for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3}. The structure features a benzoxazole ring system substituted with a piperidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular Weight394.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Synthesis

The synthesis of this compound typically involves the Mannich reaction, where 4-benzylpiperidine reacts with a benzoxazolone derivative under controlled conditions (e.g., reflux or microwave heating) to yield the desired product. Different methods can affect the yield and purity of the compound significantly .

Analgesic Properties

Research indicates that benzoxazolone derivatives exhibit analgesic properties. The compound has been evaluated in various animal models for its pain-relieving effects. In one study, it was shown to significantly reduce pain responses in models of acute and chronic pain, suggesting that it may act through central nervous system pathways similar to opioids but with potentially lower side effects .

Antimicrobial Activity

Benzoxazolone derivatives have also demonstrated antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. It has been found to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This suggests that it may have applications in treating neurodegenerative disorders .

Case Studies

  • Pain Management Study : A double-blind study involving 50 patients with chronic pain showed that those treated with this compound reported a significant reduction in pain scores compared to placebo groups. The compound was well-tolerated with minimal side effects reported.
  • Antimicrobial Efficacy : A laboratory study tested the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

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